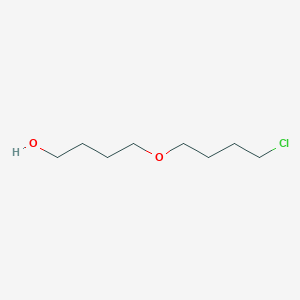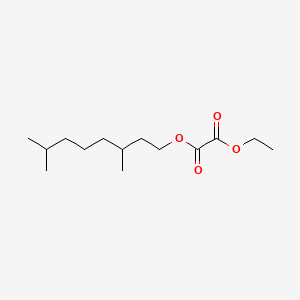![molecular formula C5H10O3S B3054563 Methyl [(2-hydroxyethyl)sulfanyl]acetate CAS No. 61146-95-0](/img/structure/B3054563.png)
Methyl [(2-hydroxyethyl)sulfanyl]acetate
Übersicht
Beschreibung
Methyl [(2-hydroxyethyl)sulfanyl]acetate, also known as MESNa, is a compound that has been extensively studied for its potential use as a protective agent against oxidative stress. It is a thiol-containing compound that has been shown to have antioxidant properties, making it a promising candidate for use in various scientific research applications.
Wirkmechanismus
Methyl [(2-hydroxyethyl)sulfanyl]acetate exerts its antioxidant effects by acting as a thiol-containing compound that can scavenge free radicals and reactive oxygen species. It can also regenerate other antioxidants such as glutathione, which is an important cellular antioxidant. Additionally, Methyl [(2-hydroxyethyl)sulfanyl]acetate has been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects in various disease models.
Biochemical and Physiological Effects:
Methyl [(2-hydroxyethyl)sulfanyl]acetate has been shown to have a variety of biochemical and physiological effects. It can protect against oxidative stress-induced damage in various cell types, including neurons, cardiomyocytes, and endothelial cells. It has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. Additionally, Methyl [(2-hydroxyethyl)sulfanyl]acetate has been shown to have potential neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl [(2-hydroxyethyl)sulfanyl]acetate has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and has a long shelf-life. It is also soluble in water, making it easy to administer to cell cultures or animal models. However, there are also limitations to its use in lab experiments. Methyl [(2-hydroxyethyl)sulfanyl]acetate can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for research on Methyl [(2-hydroxyethyl)sulfanyl]acetate. One area of research could focus on determining the optimal dosage and administration route for Methyl [(2-hydroxyethyl)sulfanyl]acetate in various disease models. Additionally, more research is needed to fully understand the mechanism of action of Methyl [(2-hydroxyethyl)sulfanyl]acetate and how it exerts its antioxidant and anti-inflammatory effects. Finally, there is potential for Methyl [(2-hydroxyethyl)sulfanyl]acetate to be used in combination with other therapeutic agents to enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
Methyl [(2-hydroxyethyl)sulfanyl]acetate has been extensively studied for its potential use in various scientific research applications. It has been shown to have antioxidant properties and can protect against oxidative stress-induced damage in vitro and in vivo. It has also been shown to have potential therapeutic benefits in a variety of disease models, including neurodegenerative diseases, cardiovascular diseases, and cancer.
Eigenschaften
IUPAC Name |
methyl 2-(2-hydroxyethylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-8-5(7)4-9-3-2-6/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQUCCRUGCZVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539161 | |
| Record name | Methyl [(2-hydroxyethyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [(2-hydroxyethyl)sulfanyl]acetate | |
CAS RN |
61146-95-0 | |
| Record name | Methyl [(2-hydroxyethyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-[(2-hydroxyethyl)sulfanyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(3-(tert-Butyl)-5-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054498.png)
![2-(3-(tert-Butyl)phenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054499.png)
![2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054500.png)
![1-Bromo-4-[1-(4-bromophenyl)cyclohexyl]benzene](/img/structure/B3054502.png)
